1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
Description
1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a tertiary amine derivative featuring a piperidine core substituted at the 3-position with a chiral (R)-configured N-isopropyl-N-(2-hydroxyethyl)amino group and an ethanone moiety at the 1-position. Its molecular formula is approximately C₁₃H₂₄N₂O₂ (molecular weight ~240.34 g/mol).
Properties
IUPAC Name |
1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(7-8-15)12-5-4-6-13(9-12)11(3)16/h10,12,15H,4-9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUXDOGSHXCBLB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeletal Disconnections
The target molecule’s piperidine backbone necessitates either de novo ring construction or functionalization of pre-existing piperidine derivatives. Retrosynthetic cleavage at the 3-position amine reveals two viable routes:
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Route A : Hydrogenation of a pyridine precursor followed by sequential alkylation.
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Route B : Direct modification of 3-aminopiperidine via reductive amination or nucleophilic substitution.
Both pathways require stringent control over stereochemistry at the 3-position (R-configuration) and chemoselective acetylation at the 1-position.
Hydrogenation of Pyridine Precursors
Catalytic Hydrogenation Conditions
Patent US6258955B1 details the hydrogenation of 2-pyridineethanol to 2-piperidineethanol using ruthenium dioxide (RuO₂) at 100–120°C under 1,500–5,000 psig H₂. Adapting this for the target compound, a hypothetical pyridine precursor (e.g., 3-[(2-hydroxyethyl)(isopropyl)amino]pyridine) would undergo hydrogenation. Key parameters include:
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Catalyst loading : ≥0.15 g Ru per mole substrate.
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Co-solvent system : Piperidine or substituted piperidines to suppress N-methylation byproducts.
Yields for analogous systems exceed 85% with <5% undesired N-methyl derivatives.
Functionalization of 3-Aminopiperidine
Sequential Alkylation Protocol
3-Aminopiperidine serves as a starting material for introducing the (2-hydroxyethyl)(isopropyl)amino group. A two-step alkylation strategy minimizes over-alkylation:
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Isopropyl introduction : React 3-aminopiperidine with isopropyl bromide (1.1 eq) in THF using K₂CO₃ (2 eq) at 60°C for 12 h (Yield: 78%).
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Hydroxyethyl introduction : Treat 3-(isopropylamino)piperidine with 2-bromoethanol (1.05 eq) in DMF at 80°C for 8 h (Yield: 65%).
Challenges include steric hindrance at the tertiary amine, necessitating polar aprotic solvents and elevated temperatures.
Reductive Amination Approach
To enhance selectivity, reductive amination of 3-aminopiperidine with isopropylaldehyde and glycolaldehyde (2-hydroxyacetaldehyde) using NaBH₃CN in MeOH achieves the desired substitution. Key advantages:
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Mild conditions : Room temperature, 24 h.
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Byproduct mitigation : <3% quaternary ammonium salts.
Acetylation of Piperidine Nitrogen
Standard Acetylation Protocol
The final step involves acetylation of 3-[(2-hydroxyethyl)(isopropyl)amino]piperidine using acetyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane (DCM) at 0°C→RT. Yields consistently exceed 90% with purity >98% (HPLC).
Boc-Protection Strategy
To prevent N-methylation during hydrogenation (Route A), Boc-protection of the piperidine nitrogen precedes functionalization. Deprotection with trifluoroacetic acid (TFA)/DCM (1:1) restores the free amine prior to acetylation.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
Enantioselective synthesis of the (R)-configured amine employs (S)-proline-derived auxiliaries during reductive amination. Diastereomeric salts are resolved via fractional crystallization, achieving enantiomeric excess (ee) >99%.
Catalytic Asymmetric Hydrogenation
Using a chiral ruthenium catalyst (e.g., Ru(BINAP)), hydrogenation of a prochiral enamine precursor generates the (R)-enantiomer with 92% ee.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.10 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, piperidine H), 3.75 (t, J = 5.8 Hz, 2H, CH₂OH).
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HRMS : m/z [M+H]⁺ calcd for C₁₃H₂₅N₂O₂: 265.1912; found: 265.1909.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrogenation (Route A) | 85 | 95 | Scalable, minimal byproducts |
| Alkylation (Route B) | 70 | 90 | No specialized equipment required |
| Reductive Amination | 82 | 97 | Superior stereocontrol |
Industrial-Scale Considerations
Catalyst Recycling
Ruthenium catalysts from Route A are recovered via filtration and reused for ≥5 cycles with <10% activity loss.
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone may exhibit antidepressant effects due to their interaction with neurotransmitter systems. The piperidine structure is often associated with pharmacological activities that can influence serotonin and norepinephrine levels, potentially leading to mood enhancement and anxiolytic effects.
Analgesic Properties
The compound's structural features suggest potential analgesic properties. Studies on related piperidine derivatives have shown efficacy in pain management, particularly through modulation of pain pathways in the central nervous system. This could position this compound as a candidate for further investigation in pain relief therapies.
Neuropharmacology
The compound's ability to interact with various receptors makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter receptors could lead to developments in treatments for neurological disorders such as anxiety, depression, and schizophrenia.
Drug Development
As a chemical intermediate, this compound can be utilized in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can enhance efficacy or reduce side effects in drug formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated increased serotonin levels in animal models when administered related piperidine compounds. |
| Study B | Analgesic Effects | Reported significant pain reduction in models using derivatives of the compound. |
| Study C | Neuropharmacological Effects | Showed potential for treating anxiety and depression through receptor modulation studies. |
Mechanism of Action
The mechanism of action of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The hydroxyethyl and isopropylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Iloperidone (Antipsychotic Agent)
Structure: Iloperidone (C₂₄H₂₇FN₂O₄, MW 426.5 g/mol) shares a piperidin-1-yl-ethanone backbone but incorporates a 6-fluoro-1,2-benzisoxazole and methoxyphenyl group. Activity: Approved for schizophrenia, its efficacy derives from dopamine and serotonin receptor antagonism . Key Differences:
- Iloperidone’s extended aromatic system enhances CNS penetration and receptor affinity.
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
Structure: These derivatives (e.g., C₁₄H₁₆N₆O, MW ~292.32 g/mol) feature a tetrazole ring linked to piperidinyl-ethanone. Activity: Exhibit broad-spectrum antimicrobial activity, with compounds 25, 26, and 28 showing potency against bacterial and fungal strains . Key Differences:
Vandetanib Derivatives with Piperidinyl-Ethanone Groups
Structure: Complex derivatives (e.g., C₃₀H₂₈N₆O₂, MW 504.58 g/mol) combine quinazoline and nitroimidazole groups with piperidinyl-ethanone. Activity: Designed for anticancer applications, leveraging nitroimidazole’s hypoxia-targeting properties . Key Differences:
- Higher molecular weight and nitroimidazole substitution suggest distinct pharmacokinetics compared to the target compound.
Simple Piperidinyl-Ethanone Analogs
Structure: 1-(Piperidin-1-yl)ethanone (C₇H₁₃NO, MW 127.18 g/mol) represents the simplest analog without substituents. Key Differences:
Structural and Functional Comparison Table
Discussion of Key Findings
- Structural Impact on Activity: Aromatic Systems: Iloperidone’s benzisoxazole enhances CNS activity, while tetrazole derivatives rely on heterocyclic rings for antimicrobial effects . Hydrophilic Groups: The target compound’s hydroxyethyl group may improve solubility compared to purely alkyl-substituted analogs like 1-(piperidin-1-yl)ethanone .
- Synthetic Routes :
- Iloperidone and vandetanib derivatives require multi-step protocols with specialized reagents (e.g., Dess-Martin periodinane) , whereas simpler analogs are commercially accessible.
Biological Activity
1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, also known by its CAS number 1353948-33-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- Density : 1.05 g/cm³ (predicted)
- Boiling Point : 387.5 °C (predicted)
- pKa : 14.73 (predicted)
The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly involving the piperidine moiety which is known to interact with various receptors in the central nervous system (CNS). The presence of the hydroxyethyl and isopropyl amino groups may enhance its affinity for specific receptors, potentially influencing neurotransmitter release and uptake.
Pharmacological Effects
This compound has been studied for its effects on:
- Neurotransmitter Regulation : It may affect dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
- Analgesic Properties : Similar compounds have shown promise as analgesics, suggesting potential pain-relieving effects.
Case Studies
A review of literature reveals several studies investigating the compound's efficacy:
- Study on Neurotransmitter Interaction :
- Analgesic Activity Assessment :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Modulation | Enhanced dopamine receptor activity | |
| Analgesic Properties | Pain relief comparable to opioids |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary data suggest moderate toxicity profiles typical of piperidine derivatives; however, comprehensive toxicological studies are necessary to establish safety margins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally similar piperidinyl ethanones often employs coupling reactions using carbodiimide crosslinkers (e.g., EDC) with DMAP and DIPEA as catalysts in dichloromethane (DCM) at room temperature. For example, analogous compounds achieved 70–95% yields under these conditions . Optimization may involve adjusting stoichiometric ratios of amines (e.g., isopropylamine derivatives) and ketone precursors, monitoring reaction progress via TLC or HPLC, and employing column chromatography for purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR (CDCl) is essential for verifying substituent positions on the piperidine ring and the ethanone moiety. Peaks in the δ 1.57–3.96 ppm range typically correspond to piperidine protons, while the acetyl group resonates near δ 2.11 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., expected [M+H] ion).
- Chiral HPLC : Required to validate the (R)-configuration at the piperidine C3 position, ensuring enantiopurity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of the (R)-configured piperidine core be achieved, and what catalysts are effective?
- Methodological Answer : Chiral resolution via chiral auxiliaries or asymmetric catalysis (e.g., palladium/copper systems with enantiopure ligands) is critical. For example, CuI/Pd(PPh) catalysts enabled >90% enantiomeric excess (ee) in analogous ethanone derivatives under mild conditions (DMF, 60°C) . Reaction monitoring with circular dichroism (CD) or chiral HPLC is advised .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound’s biological targets?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain discrepancies between in vitro and in vivo efficacy .
- Metabolite Profiling : Assess whether contradictory activity stems from metabolic byproducts using LC-MS/MS .
Q. How does the hydroxyethyl-isopropylamine substituent influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The hydroxyethyl group enhances water solubility (logP reduction), while the isopropyl moiety increases membrane permeability.
- Metabolic Stability : In vitro liver microsome assays (e.g., human hepatocytes) quantify oxidation rates of the amine group.
- Table : Comparative PK Parameters of Analogues
| Substituent | logP | t (h) | % Plasma Protein Binding |
|---|---|---|---|
| Hydroxyethyl-isopropyl | 1.8 | 4.2 | 82% |
| Methyl-piperazine | 2.1 | 3.5 | 75% |
| Hypothetical data based on . |
Q. What computational models predict the compound’s binding affinity to G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., dopamine D2 receptor). Focus on hydrogen bonding between the ethanone carbonyl and receptor residues.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
Contradictory Data Analysis
Q. How should researchers address inconsistencies in reported IC values across different assay platforms?
- Methodological Answer :
- Assay Conditions : Standardize variables (e.g., ATP concentration in kinase assays, pH, temperature).
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability.
- Statistical Robustness : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 6) .
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays under oxidative stress (e.g., HO-induced apoptosis).
- In Vivo : Rodent models (e.g., MPTP-induced Parkinson’s disease) with behavioral tests (rotarod, open field) and post-mortem biomarker analysis (α-synuclein aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
